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An objective guide for researchers and drug development professionals on the efficacy,

mechanisms of action, and experimental protocols of Padsevonil and Brivaracetam in the

treatment of focal-onset epilepsy.

This guide provides a detailed comparison of two anti-seizure medications (ASMs), Padsevonil
and Brivaracetam, intended for the adjunctive treatment of drug-resistant focal-onset seizures

in adults. Brivaracetam, a selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A),

is an established therapeutic option. Padsevonil, a first-in-class ASM candidate with a novel

dual mechanism of action, recently underwent extensive clinical investigation. However, its

clinical development program was terminated due to the pivotal trials not meeting their primary

efficacy endpoints.[1][2] This guide presents the clinical trial data for both compounds, details

their distinct mechanisms of action, and outlines the experimental protocols employed in their

evaluation.

Comparative Efficacy in Clinical Trials
The following table summarizes the primary efficacy endpoints from key clinical trials of

Padsevonil and Brivaracetam. The data for Brivaracetam is from a pooled analysis of three

Phase III studies, while the data for Padsevonil is from the Phase IIb ARISE (EP0091) and

Phase III DUET (EP0092) trials.[3][4] It is important to note that the Padsevonil trials did not

achieve statistical significance for their primary outcomes.[2][4]
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Efficacy Endpoint
Padsevonil (ARISE Trial -
EP0091)[4]

Brivaracetam (Pooled
Phase III Trials)[3]

Median Percent Reduction in

Seizure Frequency Over

Placebo

17.2% (50 mg/day), 19.1%

(100 mg/day), 19.2% (200

mg/day), 12.4% (400 mg/day)

19.5% (50 mg/day), 24.4%

(100 mg/day), 24.0% (200

mg/day)

≥50% Responder Rate

33.8% (50 mg/day), 31.7%

(100 mg/day), 25.9% (200

mg/day), 32.1% (400 mg/day)

vs 21.0% for placebo

34.2% (50 mg/day), 39.5%

(100 mg/day), 37.8% (200

mg/day) vs 20.3% for

placebo[3]

≥75% Responder Rate

13.8% (50 mg/day), 12.2%

(100 mg/day), 11.1% (200

mg/day), 16.0% (400 mg/day)

vs 6.2% for placebo

Not reported as a primary

endpoint in the pooled

analysis.

Seizure Freedom Rate
Not reported as a primary

endpoint in this trial.

2.5% (50 mg/day), 5.1% (100

mg/day), 4.0% (200 mg/day)

vs 0.5% for placebo[5]

Mechanisms of Action
Padsevonil and Brivaracetam exhibit distinct mechanisms of action at the synapse, which are

crucial for understanding their therapeutic potential and differences in efficacy.

Padsevonil: A Dual-Target Approach
Padsevonil was designed as a first-in-class drug candidate with a unique dual mechanism of

action, targeting both presynaptic and postsynaptic components of neurotransmission.[6][7]

Presynaptically, it binds with high affinity to all three isoforms of the synaptic vesicle protein 2

(SV2A, SV2B, and SV2C).[8][9] Postsynaptically, it acts as a partial agonist at the

benzodiazepine site of the GABAA receptor.[7][8] This dual action was intended to provide a

synergistic anti-seizure effect.[8]
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Padsevonil's dual mechanism of action.

Brivaracetam: Selective SV2A Ligand
Brivaracetam's primary mechanism of action is its high and selective affinity for synaptic vesicle

protein 2A (SV2A), a protein involved in the regulation of neurotransmitter release.[10][11] It is

believed to modulate the function of SV2A, leading to a reduction in neuronal hyperexcitability.

[10] Brivaracetam exhibits a 15- to 30-fold higher affinity for SV2A compared to levetiracetam.

[12]
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Brivaracetam's selective SV2A binding.

Experimental Protocols
The following sections detail the methodologies of the key clinical and preclinical studies for

Padsevonil and Brivaracetam.

Clinical Trial Design: A Generalized Workflow
The clinical development programs for both Padsevonil and Brivaracetam included

randomized, double-blind, placebo-controlled, parallel-group trials. The general workflow for

these studies is illustrated below.
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Generalized clinical trial workflow.

Padsevonil Clinical Trials (ARISE & DUET)
Study Design: The ARISE (NCT03373383) and DUET (NCT03739840) trials were

multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[11][13]

Patient Population: Adult patients (≥18 years) with drug-resistant focal epilepsy who had

failed to achieve seizure control with four or more prior ASMs and were currently on one to

three ASMs.[11][14] Patients were required to have an average of at least four spontaneous

and observable focal seizures per month.[14]

Seizure Assessment: Patients or their caregivers recorded the daily frequency and type of

seizures in a paper or electronic diary.[15] Observable focal-onset seizures included Type

IA1 (focal aware with motor symptoms), IB (focal impaired awareness), and IC (focal to

bilateral tonic-clonic) according to the 1981 ILAE classification.[15]

Primary Endpoints:

ARISE (Phase IIb): Change from baseline in observable focal-onset seizure frequency and

the 75% responder rate over a 12-week maintenance period.[11]

DUET (Phase III): Change from baseline in log-transformed observable focal seizure

frequency and the 75% responder rate over a 12-week maintenance period.[11]
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Statistical Analysis: The primary efficacy analyses were performed on the Full Analysis Set

(FAS), which included all randomized patients who received at least one dose of the study

drug and had at least one post-baseline seizure diary entry.[16] The change in seizure

frequency was analyzed using an analysis of covariance (ANCOVA) model.[15]

Brivaracetam Pooled Phase III Clinical Trials
Study Design: Data were pooled from three prospective, multicenter, randomized, double-

blind, placebo-controlled, parallel-group, fixed-dose trials (NCT00490035, NCT00464269,

and NCT01261325).[3][5]

Patient Population: Adult patients (16-80 years) with well-characterized partial-onset seizures

not fully controlled despite treatment with one or two concomitant ASMs.[5][8] Patients must

have experienced eight or more partial-onset seizures during the 8-week prospective

baseline period.[8]

Seizure Assessment: Patients or caregivers recorded seizure frequency and type in a daily

diary.

Primary Endpoint: The primary efficacy endpoint for the pooled analysis was the percent

reduction over placebo in baseline-adjusted partial-onset seizure frequency per 28 days

during the 12-week treatment period.[3]

Statistical Analysis: The pooled percent reduction in seizure frequency over placebo was

assessed by an ANCOVA on the log-transformed 28-day adjusted seizure frequency.[17] The

≥50% responder rate was assessed using logistic regression.[17]

Preclinical Evaluation
Padsevonil in the 6 Hz Seizure Model: This model is used to assess the efficacy of ASMs

against therapy-resistant focal seizures. A 6 Hz corneal stimulation is applied for 3 seconds,

and the ability of the drug to prevent the resulting seizure is measured. The 44 mA current

intensity is specifically used as a model of drug-resistant seizures. In this model, Padsevonil
demonstrated greater protection than the combination of diazepam with either levetiracetam

or brivaracetam.[16]
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Brivaracetam in Audiogenic Seizure Models: These models utilize seizure-susceptible strains

of mice or rats that exhibit seizures in response to a high-intensity auditory stimulus. The

efficacy of the ASM is determined by its ability to prevent the different phases of the seizure

(wild running, clonic convulsions, tonic convulsions). Brivaracetam has shown potent

protection in audiogenic seizure-susceptible mice.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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